REACTION_SMILES
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[CH3:1][CH:2]1[O:3][CH:4]([CH3:19])[CH2:5][N:6]([c:8]2[c:9]([CH:10]=[O:11])[cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]2)[CH2:7]1.[CH3:29][OH:30].[O:20]=[C:21]1[CH2:22][C:23](=[O:24])[NH:25][C:26](=[O:27])[NH:28]1>>[CH3:1][CH:2]1[O:3][CH:4]([CH3:19])[CH:5]2[N:6]([CH2:7]1)[c:8]1[c:9]([cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]1)[CH2:10][C:22]21[C:21](=[O:20])[NH:28][C:26](=[O:27])[NH:25][C:23]1=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(c2ccc([N+](=O)[O-])cc2C=O)CC(C)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(=O)NC(=O)N1
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Name
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Type
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product
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Smiles
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CC1CN2c3ccc([N+](=O)[O-])cc3CC3(C(=O)NC(=O)NC3=O)C2C(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |